molecular formula C25H32N2O4 B2899982 Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235668-15-1

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2899982
CAS RN: 1235668-15-1
M. Wt: 424.541
InChI Key: POGRZRPJFHSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegeneration. Additionally, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has been shown to activate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is its potential therapeutic applications in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1.

Future Directions

There are several potential future directions for research on Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. One area of focus could be on optimizing the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. Another area of focus could be on developing novel derivatives of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 with improved therapeutic properties. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 in humans.

Synthesis Methods

Compound 1 is synthesized through a multistep process involving the reaction of piperidine with tert-butyl 4-bromobenzoate to form intermediate 1. The intermediate is then reacted with 4-(tert-butyl)phenoxyacetic acid and N,N-dimethylformamide to form the final product, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In neurological research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGRZRPJFHSKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.